molecular formula C25H23NO4 B2494558 2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+ CAS No. 1541151-27-2

2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+

Cat. No.: B2494558
CAS No.: 1541151-27-2
M. Wt: 401.462
InChI Key: HONZAHFIGISEHY-UHFFFAOYSA-N
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Description

The compound 2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic acid (hereafter referred to as the "target compound") is a derivative of α-aminoisobutyric acid (Aib) protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its IUPAC name is 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropanoic acid (CAS: Not explicitly provided; synonyms include N-9-Fluorenylmethoxycarbonyl-α-aminoisobutyric acid) .

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-25(2,23(27)28)16-11-13-17(14-12-16)26-24(29)30-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22H,15H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONZAHFIGISEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methyl-2-(4-nitrophenyl)propanoic Acid

The malonic ester synthesis provides a robust framework for constructing the quaternary carbon center. The procedure involves:

  • Diethyl malonate alkylation :

    • Diethyl malonate undergoes sequential alkylation with methyl iodide and 4-nitrobenzyl bromide in the presence of sodium ethoxide (NaOEt).
    • Reaction conditions :
      • Solvent: Anhydrous THF or DMF.
      • Base: NaOEt (2.2 equiv).
      • Temperature: 0°C to room temperature, 12–24 hours.
    • Yield : 65–70% after purification.
  • Hydrolysis and decarboxylation :

    • The dialkylated malonic ester is hydrolyzed using aqueous NaOH (6 M) to form the dicarboxylic acid.
    • Thermal decarboxylation at 120–140°C yields 2-methyl-2-(4-nitrophenyl)propanoic acid.
    • Yield : 80–85%.

Reduction of Nitro to Amino Group

Catalytic hydrogenation efficiently converts the nitro group to an amine:

  • Conditions :
    • Catalyst: 10% Pd/C (0.1 equiv).
    • Solvent: Ethanol or ethyl acetate.
    • H₂ pressure: 1 atm, 25°C, 6 hours.
  • Yield : 90–95%.

Fmoc Protection of the Amine

The amine is protected using Fmoc-Osu (9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester):

  • Procedure :
    • 4-Amino-2-methyl-2-(4-nitrophenyl)propanoic acid (1 equiv) is dissolved in DMF.
    • Fmoc-Osu (1.2 equiv) and Na₂CO₃ (2 equiv) are added, and the mixture is stirred at room temperature for 3–4 hours.
  • Workup : The product is isolated via precipitation in cold water and purified by flash chromatography (SiO₂, CHCl₃/MeOH).
  • Yield : 75–80%.

Alternative Route: Direct Amination and Fmoc Protection

Synthesis of 4-Aminophenyl-2-methylpropanoic Acid

An alternative approach employs a pre-functionalized phenylalanine derivative:

  • Strecker synthesis :
    • 4-Nitrobenzaldehyde reacts with ammonium chloride and potassium cyanide in the presence of acetone to form an α-aminonitrile.
    • Hydrolysis with HCl yields 4-nitrophenyl-2-methylpropanoic acid.
  • Nitro reduction : As described in Section 2.2.

Fmoc Protection Under Microwave Irradiation

Microwave-assisted reactions enhance efficiency:

  • Conditions :
    • Solvent: Dichloromethane (DCM).
    • Catalyst: SnCl₄ (2 equiv).
    • Temperature: 100°C, 5 minutes.
  • Yield : 70–75%.

Comparative Analysis of Methods

Method Key Step Yield (%) Advantages Limitations
Malonic ester route Alkylation/Decarboxylation 65–85 High purity; Scalable Multi-step; Steric hindrance
Strecker synthesis α-Aminonitrile hydrolysis 60–70 Direct amination Cyanide handling; Lower yields
Microwave-assisted Fmoc protection 70–75 Rapid reaction time Specialized equipment required

Challenges and Optimization

Steric Hindrance in Alkylation

The bulkiness of the 4-nitrobenzyl group impedes the second alkylation in the malonic ester route. Optimization strategies include:

  • Using polar aprotic solvents (e.g., DMF) to enhance reagent solubility.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Fmoc Group Stability

The Fmoc group is susceptible to cleavage under basic or nucleophilic conditions. Mitigation involves:

  • Maintaining pH < 8.5 during protection.
  • Avoiding prolonged exposure to amines or water.

Chemical Reactions Analysis

Types of Reactions

2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+ undergoes various chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group for further reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Fmoc group.

    Coupling Reactions: The free amine group, once deprotected, can be coupled with other carboxylic acids or activated esters to form new amide bonds.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling Reagents: DCC, DIC, and DMAP are frequently employed.

    Oxidation/Reduction: Specific reagents depend on the desired transformation but may include hydrogenation catalysts or oxidizing agents like potassium permanganate.

Major Products

The major products formed from these reactions include various peptides and peptide derivatives, which are crucial in biochemical research and drug development.

Scientific Research Applications

2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+ has several applications across different fields:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Facilitates the study of protein-protein interactions and enzyme functions.

    Medicine: Plays a role in the development of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to protect amine groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, ensuring the selective formation of peptide bonds. Upon deprotection, the free amine can participate in further reactions, allowing for the stepwise assembly of peptides.

Comparison with Similar Compounds

Structural Features

  • Core Structure: The molecule consists of a central α-aminoisobutyric acid backbone (2-methylpropanoic acid) with a phenyl group substituted at the para-position by the Fmoc-protected amino group.
  • Fmoc Group: The Fmoc moiety ([(9H-fluoren-9-ylmethoxy)carbonyl]) provides UV-sensitive protection for the amino group, enabling its use in solid-phase peptide synthesis (SPPS) .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight Substituent(s) Key Features
Target Compound C₂₀H₂₁NO₄ 339.39 g/mol 2-methyl, Fmoc-protected phenyl Rigid α-aminoisobutyric acid backbone; enhances peptide stability.
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid C₂₅H₂₃NO₄ 401.45 g/mol o-Tolyl (2-methylphenyl) Bulky aromatic side chain; influences steric interactions in peptides.
(2S)-3-(1H-Indol-3-yl)-Fmoc-alanine C₂₅H₂₂N₂O₄ 414.46 g/mol Indole-3-yl Tryptophan analog; used for fluorescence studies or receptor binding.
(S)-2-(Fmoc-amino)-3-(4-(phosphonomethyl)phenyl)propanoic acid C₂₅H₂₄NO₇P 481.43 g/mol Phosphonomethylphenyl Introduces phosphorylation sites; relevant for signaling peptide design.
(S)-2-(Fmoc-amino)-3-(4-CF₃H-phenyl)propanoic acid C₂₅H₂₁F₂NO₄ 437.44 g/mol 4-Difluoromethylphenyl Enhances lipophilicity and metabolic stability.

Key Observations :

  • Molecular Weight: Bulky substituents (e.g., indole, phosphonomethyl) increase molecular weight significantly compared to the target compound .
  • Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability, while hydrophilic groups (e.g., phosphonomethyl) enhance solubility .

Challenges :

  • Steric Hindrance : Bulky groups (e.g., o-tolyl in ) may reduce coupling efficiency during SPPS .
  • Sensitivity : Fmoc groups require anhydrous conditions to prevent premature deprotection .

Biological Activity

The compound 2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic acid (often referred to as Fmoc-protected amino acids) is a synthetic organic molecule that plays a significant role in medicinal chemistry, particularly in peptide synthesis and drug development. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C29H31NO5C_{29}H_{31}NO_5, with a molecular weight of approximately 473.56 g/mol. The Fmoc group is commonly used to protect amino groups during peptide synthesis, facilitating the formation of complex peptide chains.

PropertyValue
Molecular FormulaC29H31NO5C_{29}H_{31}NO_5
Molecular Weight473.56 g/mol
CAS Number1309873-74-2
Purity>95% (HPLC)

Biological Activity

Biological activity encompasses the effects that this compound exerts on living organisms. The evaluation of its biological activity can be categorized into several key areas:

1. Pharmacological Effects

Research indicates that compounds similar to Fmoc-protected amino acids influence various biological pathways, including:

  • Cell Signaling : Interactions with G protein-coupled receptors (GPCRs), which are pivotal in cellular communication and response mechanisms.
  • Enzyme Inhibition : Potential inhibition of metabolic enzymes and proteases, impacting processes such as apoptosis and autophagy.
  • Neuronal Signaling : Modulation of neurotransmitter receptors, which can affect mental performance and stress responses.

2. Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Anti-infection : Exhibits potential against various pathogens, including bacteria and viruses (e.g., HIV, influenza).
  • Cancer Research : Involved in the development of antibody-drug conjugates (ADCs), targeting specific cancer cells while minimizing damage to healthy tissues.
  • Metabolic Disorders : Influences anabolic hormone secretion and metabolic enzyme activity, suggesting applications in metabolic disease management.

Case Study 1: Anti-Cancer Activity

A study evaluated the efficacy of Fmoc-protected amino acids in developing ADCs targeting breast cancer cells. The results demonstrated significant cytotoxic effects on tumor cells while sparing normal cells, highlighting the potential for targeted cancer therapies.

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective properties of Fmoc derivatives showed that they could enhance cognitive function under stress conditions by modulating neurotransmitter release, suggesting applications in treating neurodegenerative diseases.

Interaction Studies

Understanding how this compound interacts within biological systems is crucial for its application in drug development. Interaction studies typically involve:

  • Binding Affinity Assays : Measuring how strongly the compound binds to target proteins or receptors.
  • Cell Viability Tests : Assessing the impact of the compound on cell growth and survival.
  • Mechanistic Studies : Investigating the pathways through which the compound exerts its effects.

Q & A

Basic Research Questions

Q. What is the role of the Fmoc (fluorenylmethoxycarbonyl) group in this compound, and how does it influence peptide synthesis?

  • Methodology : The Fmoc group acts as a temporary protective group for the amino functionality during solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile protecting groups on other residues. This selective deprotection enables stepwise elongation of peptide chains .
  • Experimental Design : Use automated synthesizers with Fmoc-protected building blocks. Monitor depletion of the Fmoc group via UV absorbance at 301 nm during cleavage .

Q. What are the standard purification techniques for isolating this compound post-synthesis?

  • Methodology : After coupling reactions, purify via solvent extraction (e.g., ethyl acetate/water partitioning) followed by column chromatography (silica gel, gradient elution with hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients ensures ≥95% purity .
  • Data Analysis : Purity is confirmed by NMR (e.g., disappearance of starting material peaks) and mass spectrometry (e.g., HRMS-ESI matching theoretical m/z values) .

Advanced Research Questions

Q. How can racemization be minimized during the coupling of this Fmoc-protected amino acid derivative?

  • Methodology : Racemization occurs under basic conditions. To mitigate:

  • Use coupling agents like HOBt/DIC or Oxyma Pure/EDC, which reduce reaction pH .
  • Optimize reaction time (e.g., 2–4 hours at 0–4°C) to balance efficiency and stereochemical integrity .
    • Data Contradiction : Some studies report higher racemization with prolonged stirring (e.g., >24 hours at room temperature) , while others suggest microwave-assisted synthesis reduces side reactions .

Q. What strategies improve the solubility of this hydrophobic compound in aqueous reaction systems?

  • Methodology :

  • Use co-solvents (e.g., DMF:water 4:1) to enhance solubility during SPPS .
  • Incorporate polyethylene glycol (PEG) spacers or charged residues (e.g., lysine) in the peptide sequence to counterbalance hydrophobicity .
    • Experimental Validation : Measure solubility via dynamic light scattering (DLS) or NMR linewidth analysis in varying solvent systems .

Q. How does the methylpropanoic acid moiety influence interactions with biological targets?

  • Methodology :

  • Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with receptors like G-protein-coupled receptors (GPCRs) .
  • Validate experimentally via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (KD) .
    • Structural Insight : The methyl group enhances steric bulk, potentially stabilizing hydrophobic pockets in target proteins .

Key Considerations for Experimental Design

  • Contradiction Resolution : Discrepancies in racemization rates (e.g., HOBt vs. Oxyma Pure) may arise from solvent polarity or temperature gradients. Replicate conditions from literature with internal controls .
  • Safety Protocols : Adhere to GHS guidelines (e.g., H302, H315) by using fume hoods, nitrile gloves, and eye protection during handling .

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